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Introduction
SWI5 is a zinc finger transcription factor in Saccharomyces cerevisiae that plays a crucial role

in the regulation of gene expression, notably the mating-type switching endonuclease HO

gene.[1][2] Understanding the molecular interactions between SWI5 and its cognate DNA

binding sites is fundamental to elucidating its regulatory mechanisms. These interactions can

be investigated through various in vitro assays that provide both qualitative and quantitative

data on binding affinity, specificity, and kinetics. This document provides detailed protocols for

three commonly used assays to characterize the DNA binding activity of the SWI5 protein: the

Electrophoretic Mobility Shift Assay (EMSA), DNA Pull-Down Assay, and Surface Plasmon

Resonance (SPR).

Data Presentation
The following tables are provided as templates for researchers to summarize and compare

quantitative data obtained from various in vitro binding assays for SWI5.

Table 1: Summary of SWI5 DNA Binding Affinity (Kd)
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DNA Probe
Sequence

SWI5
Construct

Assay Method
Dissociation
Constant (Kd)
(nM)

Notes

Example: HO

Promoter Site 1
Full-length SWI5 EMSA

Example: HO

Promoter Site 2
Full-length SWI5 SPR

Example: Mutant

HO Site 1
Full-length SWI5 EMSA

Example: HO

Promoter Site 1

SWI5 Zinc Finger

Domain
SPR

Table 2: Kinetic Parameters of SWI5-DNA Interaction from SPR

DNA Probe
Sequence

SWI5
Construct

Association
Rate (kon)
(M⁻¹s⁻¹)

Dissociation
Rate (koff)
(s⁻¹)

Affinity (Kd)
(nM)

Example: HO

Promoter Site 1
Full-length SWI5

Example: HO

Promoter Site 2
Full-length SWI5

Example: Non-

specific DNA
Full-length SWI5

Note: The binding affinity for the related yeast transcription factor Swi4 has been reported to be

in the range of K(A) ≈ (1-4) x 10(6) M⁻¹[3], which can serve as a reference.

Experimental Protocols & Visualizations
Electrophoretic Mobility Shift Assay (EMSA)
EMSA, also known as a gel shift assay, is a widely used technique to detect protein-DNA

interactions.[4][5][6][7] It is based on the principle that a protein-DNA complex migrates more
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slowly than a free DNA probe through a non-denaturing polyacrylamide gel.[4][7]

Experimental Workflow

Preparation

Binding Reaction Analysis

1. DNA Probe Preparation
(Labeling with Biotin or 32P)

3. Incubate Labeled Probe
with Purified SWI5

2. Purify SWI5 Protein

4. Native PAGE 5. Transfer to Membrane 6. Detection of Labeled Probe 7. Analyze Band Shifts
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Caption: Workflow for the Electrophoretic Mobility Shift Assay (EMSA).

Protocol:

DNA Probe Preparation:

Synthesize complementary oligonucleotides (30-50 bp) corresponding to the putative

SWI5 binding site.

Anneal the oligonucleotides to form a double-stranded DNA probe.

Label the 5' end of the probe with [γ-³²P]ATP using T4 polynucleotide kinase or with a non-

radioactive label such as biotin.

Purify the labeled probe to remove unincorporated label.

SWI5 Protein Purification:

Express recombinant SWI5, potentially as a fusion protein (e.g., GST-SWI5), in E. coli.[1]

[2]
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Lyse the cells and purify the protein using affinity chromatography (e.g., Glutathione-

Sepharose for GST-fusion proteins or Ni-NTA for His-tagged proteins).[8]

Further purify the protein by ion-exchange and/or size-exclusion chromatography to

ensure high purity.[8]

Determine the protein concentration using a standard method like the Bradford assay.

Binding Reaction:

In a final volume of 20 µL, combine the following in order:

Binding Buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol)

Non-specific competitor DNA (e.g., 1 µg poly(dI-dC)) to reduce non-specific binding.

Purified SWI5 protein (titrate concentrations, e.g., 0-500 nM).

Labeled DNA probe (e.g., 20-50 fmol).

Incubate the reaction mixture at room temperature for 20-30 minutes.

Native Polyacrylamide Gel Electrophoresis:

Prepare a 4-6% non-denaturing polyacrylamide gel in 0.5X TBE buffer.

Add loading dye (without SDS) to the binding reactions.

Load the samples onto the gel and run the electrophoresis at a constant voltage (e.g.,

100-150V) at 4°C.

Detection:

For ³²P-labeled probes, dry the gel and expose it to a phosphor screen or X-ray film.

For biotin-labeled probes, transfer the DNA from the gel to a positively charged nylon

membrane, followed by detection using a streptavidin-HRP conjugate and a

chemiluminescent substrate.
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Data Analysis:

A "shifted" band, which migrates slower than the free probe, indicates a SWI5-DNA

complex.

The intensity of the shifted band is proportional to the amount of protein-DNA complex

formed.

For quantitative analysis, the dissociation constant (Kd) can be estimated by determining

the protein concentration at which 50% of the probe is shifted.

Specificity can be confirmed by competition assays, where an excess of unlabeled specific

probe outcompetes the labeled probe for binding, while an unlabeled non-specific probe

does not. A "supershift" assay, including an antibody specific to SWI5, can be used to

confirm the identity of the protein in the complex.[5]

DNA Pull-Down Assay
This assay is an in vitro technique used to selectively isolate a protein-DNA complex from a

sample. A biotinylated DNA probe corresponding to the SWI5 binding site is immobilized on

streptavidin-coated beads, which then serves as "bait" to "pull down" the SWI5 protein from a

solution.

Experimental Workflow

Preparation Binding & Wash Analysis

1. Prepare Biotinylated
DNA Bait

2. Immobilize DNA Bait
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Caption: Workflow for the DNA Pull-Down Assay.

Protocol:
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Bait Preparation:

Synthesize and anneal complementary oligonucleotides for the SWI5 binding site, with

one strand containing a 5'-biotin label.

Immobilization of DNA Bait:

Wash streptavidin-coated magnetic or agarose beads with a suitable binding buffer (e.g.,

PBS with 0.1% Tween 20).

Incubate the beads with an excess of the biotinylated DNA probe for 1-2 hours at 4°C with

gentle rotation to allow for immobilization.

Wash the beads to remove any unbound DNA probe.

Binding Reaction:

Incubate the DNA-immobilized beads with a solution containing purified SWI5 protein or a

cell lysate.

Include a non-specific competitor DNA (e.g., poly(dI-dC)) in the binding buffer to minimize

non-specific interactions.

Incubate for 2-4 hours at 4°C with gentle rotation.

Washing:

Pellet the beads (by centrifugation or using a magnetic stand) and discard the

supernatant.

Wash the beads 3-5 times with a wash buffer (e.g., binding buffer with a slightly higher salt

concentration) to remove non-specifically bound proteins.

Elution:

Elute the bound SWI5 protein from the DNA by either:

Increasing the salt concentration (e.g., using a high-salt elution buffer).
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Boiling the beads in SDS-PAGE loading buffer.

Analysis:

Analyze the eluted proteins by SDS-PAGE followed by Coomassie blue staining or silver

staining.

Confirm the identity of the pulled-down protein as SWI5 by Western blotting using an anti-

SWI5 antibody.

Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free optical technique for real-time monitoring of biomolecular

interactions.[9][10] It allows for the quantitative determination of binding kinetics (association

and dissociation rates) and affinity.[11][12]

Signaling Pathway (SPR Principle)
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Caption: Principle of Surface Plasmon Resonance for SWI5-DNA interaction.
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Protocol:

Sensor Chip Preparation:

Select a sensor chip suitable for DNA immobilization (e.g., a streptavidin-coated chip).

Synthesize a biotinylated DNA oligonucleotide corresponding to the SWI5 binding site.

Immobilize the biotinylated DNA probe onto the sensor chip surface according to the

instrument manufacturer's instructions. A reference flow cell should be prepared, either left

blank or immobilized with a non-specific DNA sequence, to subtract bulk refractive index

changes.

Analyte Preparation:

Prepare a series of dilutions of highly purified SWI5 protein in a suitable running buffer

(e.g., HBS-EP buffer). The concentrations should typically span a range from 0.1 to 10

times the expected Kd.

Binding Analysis:

Equilibrate the sensor chip with running buffer until a stable baseline is achieved.

Inject the different concentrations of SWI5 protein over the sensor surface for a defined

period (association phase), allowing the protein to bind to the immobilized DNA.

Switch back to flowing only the running buffer over the surface and monitor the signal

decrease as the bound protein dissociates (dissociation phase).

Between different SWI5 concentrations, regenerate the sensor surface using a mild

regeneration solution (e.g., a high-salt buffer or a brief pulse of low pH solution) to remove

all bound protein, ensuring the immobilized DNA remains intact.

Data Analysis:

The instrument software generates a sensorgram, which plots the response units (RU)

versus time.
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The data from the reference flow cell is subtracted from the active flow cell to correct for

non-specific binding and bulk refractive index changes.

Fit the association and dissociation curves to a suitable binding model (e.g., a 1:1

Langmuir binding model) to determine the kinetic rate constants: the association rate (kon)

and the dissociation rate (koff).

The equilibrium dissociation constant (Kd) is calculated as the ratio of koff/kon.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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